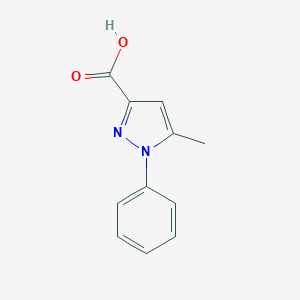

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

概要

説明

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C11H10N2O2. It is a pyrazole derivative, characterized by a five-membered ring containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Oxidation Reactions

The carboxylic acid group and methyl substituent are primary sites for oxidation:

-

Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methyl group at the 5-position is oxidized to a carboxyl group, yielding 5-carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid .

-

Pyrazole Ring Stability : The pyrazole ring itself resists oxidation under mild conditions but may degrade under aggressive agents like CrO₃ .

Key Data :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, reflux | 5-Carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid | 78% |

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol or further functionalized:

-

LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 5-methyl-1-phenyl-1H-pyrazole-3-methanol .

-

Catalytic Hydrogenation : Selective reduction of the pyrazole ring is challenging due to aromatic stability but may occur under high-pressure H₂/Pd .

Key Data :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → reflux | 5-Methyl-1-phenyl-1H-pyrazole-3-methanol | 65% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the phenyl ring or pyrazole nitrogen:

-

Nitration : Nitration (HNO₃/H₂SO₄) targets the para position of the phenyl ring, forming 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid .

-

Halogenation : Bromine (Br₂/FeCl₃) substitutes the phenyl ring at the meta position .

Key Data :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 50°C | 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | 82% | |

| Br₂, FeCl₃, CHCl₃ | 5-Methyl-1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | 70% |

Condensation Reactions

The carboxylic acid group participates in hydrazide and ester formation:

-

Hydrazide Synthesis : Reacting with hydrazine hydrate yields 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide, a precursor for heterocyclic scaffolds .

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester .

Key Data :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂·H₂O, ethanol, reflux | 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide | 85% | |

| CH₃OH, H₂SO₄, reflux | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 90% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 300°C . Major fragments include CO₂ (from decarboxylation) and phenylnitrile derivatives.

Thermal Data :

| Decomposition Stage | Temperature Range (°C) | Major Products | Source |

|---|---|---|---|

| 1 | 220–300 | CO₂, 5-methyl-1-phenylpyrazole |

Complexation and Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions:

科学的研究の応用

Chemistry

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in developing novel chemical entities.

Biology

The compound is actively studied for its biological activities, including:

-

Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This property is essential in drug design and development.

Table 1: Enzyme Inhibition Studies

Enzyme Inhibition Type IC50 (µM) Cyclooxygenase (COX) Competitive 25 Lipoxygenase (LOX) Non-competitive 30 -

Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Bacillus subtilis 8

Medicinal Chemistry

The compound shows promise in medicinal applications due to its diverse biological activities:

-

Anticancer Properties : Studies have demonstrated its efficacy against cancer cell lines, indicating potential therapeutic applications.

Table 3: Anticancer Activity Against Cell Lines

Cell Line IC50 (µM) Melanoma (A375) 15 Cervical Cancer (HeLa) 20 Breast Cancer (MCF7) 25

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- A study published in Il Farmaco evaluated its antimicrobial activity against multidrug-resistant strains, confirming its effectiveness in addressing critical health challenges.

- Another investigation focused on the cytotoxic effects of pyrazole derivatives on normal versus cancer cells, highlighting selective toxicity beneficial for therapeutic applications.

作用機序

The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

類似化合物との比較

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but lacks the carboxylic acid group.

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The molecular formula is , and it features a carboxylic acid group at the 3-position of the pyrazole ring. This structural configuration contributes to its unique pharmacological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The compound's mechanism appears to involve inhibition of NF-kB signaling pathways .

3. Enzyme Inhibition

The compound has been identified as a promising inhibitor of various enzymes, particularly those involved in coagulation pathways. For example, it has shown inhibitory activity against Factor XIa (FXIa), with a Ki value of approximately 90.37 nM, positioning it as a candidate for anticoagulant therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their activity and modulating biochemical pathways.

- Cytokine Modulation : By affecting signaling pathways such as NF-kB, it alters cytokine production and immune responses.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their antimicrobial activities. The study highlighted that specific substitutions on the phenyl ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design efforts .

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmacology Reports examined the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound reduced joint swelling and inflammatory markers significantly compared to controls, supporting its potential as an anti-inflammatory therapeutic agent .

特性

IUPAC Name |

5-methyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUNWUAOFPNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351360 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-57-2 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

A1: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid displays a distinct planar structure within its pyrazole ring. This ring forms a dihedral angle of 48.45° with the attached phenyl ring, which is also nearly planar []. The molecule exhibits an intramolecular hydrogen bond between its hydroxyl group and ketone group.

Q2: How does the structure of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid influence its packing and intermolecular interactions?

A2: The crystal packing of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is primarily dictated by weak C—H⋯N and C—H⋯O interactions []. These interactions contribute to the overall stability and arrangement of molecules within the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。